molecular formula C14H22ClNO2 B1419791 L-Homophenylalanine tert-Butyl Ester CAS No. 83079-77-0

L-Homophenylalanine tert-Butyl Ester

Cat. No. B1419791
CAS RN: 83079-77-0
M. Wt: 271.78 g/mol
InChI Key: ZBJGZYBRHPJMEG-YDALLXLXSA-N
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Description

L-Homophenylalanine tert-Butyl Ester is a chemical compound with the IUPAC name tert-butyl (2S)-2-amino-4-phenylbutanoate hydrochloride . It is used as a reactant in the preparation of macrocyclic compounds as TNFα modulators useful in combination treatment of diseases . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, dyestuffs, and the food industry .


Molecular Structure Analysis

The molecular formula of L-Homophenylalanine tert-Butyl Ester is C14H22ClNO2 . Its molecular weight is 271.79 . The InChI code is 1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 .


Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The Steglich Esterification is a common method for the formation of tert-butyl esters .


Physical And Chemical Properties Analysis

L-Homophenylalanine tert-Butyl Ester is a solid at room temperature . It should be stored sealed in a dry place at room temperature . It is soluble in methanol .

Scientific Research Applications

  • Biocatalytic Synthesis : L-Homophenylalanine (L-HPA) is used as a building block for the manufacture of angiotensin-converting enzyme inhibitors. Research shows it can be synthesized simultaneously with N6-protected-2-oxo-6-amino-hexanoic acid (N6-protected-OAHA) using engineered Escherichia coli aspartate aminotransferase (Lo et al., 2009).

  • Pharmaceutical Intermediates : L-Homophenylalanine is used extensively in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme inhibitors, which have clinical applications in managing hypertension and congestive heart failure. Biocatalytic methods are considered more attractive for the synthesis of L-homophenylalanine due to their environmental friendliness and potential industrial applications (Ahmad et al., 2009).

  • Enzymatic Resolution in Ionic Liquids : Ionic liquids have been investigated as novel media for the enzymatic resolution of amino acid esters to obtain enantiomeric amino acid homophenylalanine. Adjusting solvent parameters like concentration and polarity can improve enzyme activity for this process (Zhao et al., 2003).

  • Synthesis of Enantiomerically Pure Amino Acids : L-Homophenylalanine tert-butyl ester is used in the synthesis of enantiomerically pure amino acids. For example, its application in the synthesis of Fmoc-protected amino acids using organozinc chemistry has been documented (Deboves et al., 2001).

  • NADPH-Dependent Homophenylalanine Dehydrogenase Development : An NADPH-dependent homophenylalanine dehydrogenase was developed by engineering the NADPH-dependent glutamate dehydrogenase from Escherichia coli. This provides a new tool for in vitro catalysis and in vivo metabolic engineering, enhancing the production of L-homophenylalanine (Li & Liao, 2014).

Safety And Hazards

L-Homophenylalanine tert-Butyl Ester is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl (2S)-2-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANQRTXTMVVNCH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 2-amino-4-phenylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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